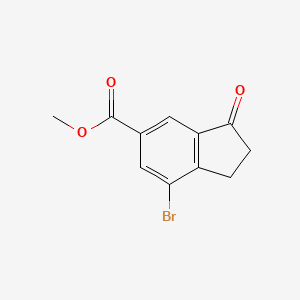
Methyl 7-bromo-3-oxo-2,3-dihydro-1H-indene-5-carboxylate
Vue d'ensemble
Description
Methyl 7-bromo-3-oxo-2,3-dihydro-1H-indene-5-carboxylate is a chemical compound that is part of a broader class of organic molecules with potential applications in pharmaceuticals and materials science. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, molecular structures, and chemical reactions, which can be informative for understanding the properties and potential uses of this compound.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate involves N-alkylation, carbamoylation, hydrolysis, activation of the carboxylic acid, and intramolecular cyclization via a Friedel–Crafts reaction . Similarly, ethyl 7-bromo-1,4-dihydro-3H-2,3-benzoxazines-3-carboxylate is synthesized through nitration, reduction, diazotation, and bromination . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of compounds is crucial for understanding their chemical behavior. X-ray diffraction (XRD) is a common technique used to determine the crystal structures of compounds, as seen in the studies of ethyl-4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate . This technique could be employed to analyze the molecular structure of this compound to gain insights into its conformation and potential reactivity.
Chemical Reactions Analysis
The reactivity of similar compounds under various conditions can shed light on the chemical reactions of this compound. For example, the reaction of methyl 2,3,5,6,11,11b-hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate with N-bromosuccinimide leads to the formation of different esters . Acid-catalyzed isomerization is another reaction that can occur in related compounds, as seen with ethyl 5-hydroxy-7a-methyl-1-oxo-2,6,7,7a-tetrahydro-1H-indene-4-carboxylate . These reactions are important for modifying the structure and properties of the compounds for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For instance, the crystal structures of compounds provide information about their stability and solubility . The regioselectivity of reactions, as seen in the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, is also a critical property that influences the yield and purity of the synthesized compounds . These properties are essential for the practical application of this compound in various fields.
Applications De Recherche Scientifique
Synthesis of CCR5 Antagonists
Methyl 7-bromo-1-propyl-2,3-dihydro-1H-1-benzazepine-4-caboxylate, related to the chemical , has been used in the synthesis of orally active CCR5 antagonists, which are significant in HIV treatment (Ikemoto et al., 2005).
Corrosion Inhibition
Derivatives of 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, similar to the compound in focus, have demonstrated effective anti-corrosive properties for mild steel in hydrochloric acid solutions (Saady et al., 2018).
Synthesis of Pesticide Intermediates
5-chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylic acid methyl ester, a compound closely related to Methyl 7-bromo-3-oxo-2,3-dihydro-1H-indene-5-carboxylate, is a key intermediate in the synthesis of the pesticide Indoxacarb (Jing, 2012).
Safety and Hazards
The compound has been classified with the hazard statements H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements P261, P305+P351+P338 suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
Mécanisme D'action
Mode of Action
It is known that the compound contains an indole nucleus, which is a prevalent moiety in many bioactive compounds . Indole derivatives are known to bind with high affinity to multiple receptors, which could suggest a similar mode of action for this compound .
Biochemical Pathways
Indole derivatives have been reported to influence a broad range of biological activities, suggesting that this compound may also interact with multiple biochemical pathways .
Result of Action
Given the broad range of biological activities exhibited by indole derivatives, it is plausible that this compound may have diverse molecular and cellular effects .
Action Environment
It is known that the compound is a solid at room temperature and has a boiling point of 3978±420 C at 760 mmHg . These properties suggest that the compound’s action may be influenced by temperature and pressure conditions.
Propriétés
IUPAC Name |
methyl 7-bromo-3-oxo-1,2-dihydroindene-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-15-11(14)6-4-8-7(9(12)5-6)2-3-10(8)13/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBQZUMYXFKCBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CCC2=O)C(=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501158005 | |
| Record name | 1H-Indene-5-carboxylic acid, 7-bromo-2,3-dihydro-3-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501158005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1951439-41-0 | |
| Record name | 1H-Indene-5-carboxylic acid, 7-bromo-2,3-dihydro-3-oxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951439-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indene-5-carboxylic acid, 7-bromo-2,3-dihydro-3-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501158005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




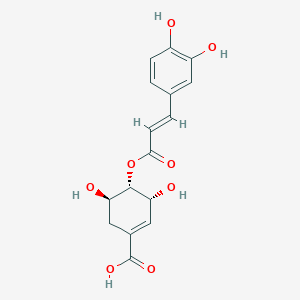
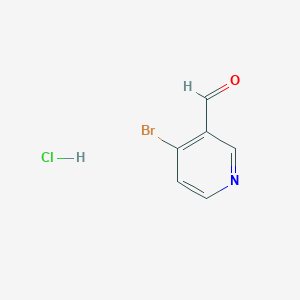

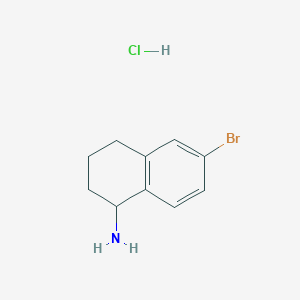

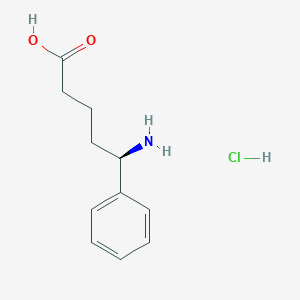


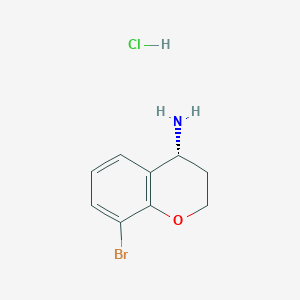
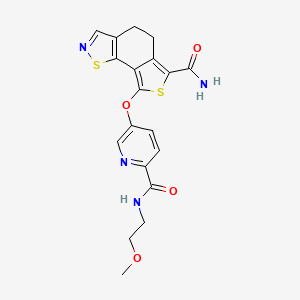
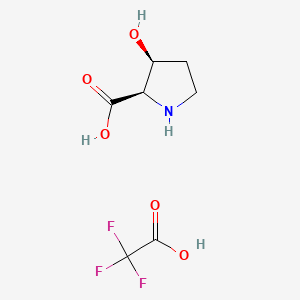
![7-Bromo-5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B3028300.png)
![4-Fluoro-2H,3H-furo[2,3-b]pyridine](/img/structure/B3028301.png)